N-Chloro-p-benzoquinoneimine

Organic Synthesis Mechanistic Chemistry Thiol Functionalization

Procure N-Chloro-p-benzoquinoneimine for its irreplaceable dual quinone/N-chloro reactivity, enabling simultaneous oxidative and chlorinative pathways impossible with generic quinones or N-chlorosuccinimide. Its unsubstituted ring permits radical additions, while its acid-labile N-Cl bond allows clean deprotection. Essential for indophenol-based chromogenic assays of phenols. Supplied as ≥95% pure, light-yellow to brown crystalline powder. Store at 2-8°C under inert gas.

Molecular Formula C6H4ClNO
Molecular Weight 141.55 g/mol
CAS No. 637-61-6
Cat. No. B147447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloro-p-benzoquinoneimine
CAS637-61-6
Synonyms4-Chlorimino-2.5-cyclohexadiene-1-one
Molecular FormulaC6H4ClNO
Molecular Weight141.55 g/mol
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NCl
InChIInChI=1S/C6H4ClNO/c7-8-5-1-3-6(9)4-2-5/h1-4H
InChIKeyITUYMTWJWYTELW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloro-p-benzoquinoneimine (CAS 637-61-6) - Technical Grade Reagent for Analytical and Synthetic Applications


N-Chloro-p-benzoquinoneimine (CAS 637-61-6, molecular formula C₆H₄ClNO, MW 141.55 g/mol) is a specialized organic compound belonging to the quinone imine class. It is characterized by the presence of both a quinone moiety and an N-chloroimine functional group, which endow it with distinct oxidizing and electrophilic properties [1]. Commercially, it is typically supplied as a light yellow to brown powder or crystalline solid with a purity specification of ≥95.0% (iodometric titration) and a melting point range of 82.0–86.0 °C . It demonstrates good solubility in common organic solvents such as ether, chloroform, alcohol, and benzene, but limited solubility in water .

Critical Differentiation: Why N-Chloro-p-benzoquinoneimine Cannot Be Directly Replaced by Common Quinone or N-Chloro Reagents


Substituting N-Chloro-p-benzoquinoneimine with a generic quinone derivative (e.g., p-benzoquinone) or a standard N-chloro reagent (e.g., N-chlorosuccinimide, chloramine-T) is fundamentally invalid due to the compound's unique dual reactivity profile. While p-benzoquinone acts solely as an electron acceptor/oxidant, and N-chlorosuccinimide primarily serves as a source of electrophilic chlorine, N-Chloro-p-benzoquinoneimine uniquely combines a quinoid electron-deficient π-system with a reactive N–Cl bond, enabling both oxidative and chlorinative pathways in a single molecular scaffold . Furthermore, its specific reactivity with phenolic substrates—leading to the formation of intensely colored indophenol dyes with defined λmax—is a key analytical feature not shared by these common alternatives . The substitution pattern (unsubstituted quinoid ring) also provides a distinct steric and electronic environment compared to its more heavily substituted analogs like 2,6-dibromoquinone-4-chloroimide, resulting in different reaction kinetics and product outcomes in nucleophilic and electrophilic transformations [1].

Quantitative Evidence for the Differentiated Performance of N-Chloro-p-benzoquinoneimine


Divergent Reactivity with Arenethiols: N-Chloro-p-benzoquinoneimine vs. Substituted Analogs

N-Chloro-1,4-benzoquinone imines, including the unsubstituted N-Chloro-p-benzoquinoneimine, demonstrate a bifurcated reaction mechanism with arenethiols. Depending on reaction conditions, either nucleophilic substitution of the chlorine atom yields N-(arylsulfanyl)-1,4-benzoquinone imines, or a radical pathway installs an aryl-sulfanyl substituent on the quinoid ring. This is a direct head-to-head comparison with 2,6-dihalo-substituted analogs (e.g., 2,6-dichloro- or 2,6-dibromoquinone chlorimide), which, due to blocked ring positions, exclusively afford the corresponding chlorine substitution products and do not participate in the radical ring-functionalization pathway [1].

Organic Synthesis Mechanistic Chemistry Thiol Functionalization

Electron Acceptor Strength: Comparative Charge-Transfer Absorption Maxima

The electron-accepting ability of N-Chloro-p-benzoquinoneimine and related quinonechlorimides has been quantitatively assessed through charge-transfer (CT) absorption maxima with π-donors. While a direct, side-by-side comparison of N-Chloro-p-benzoquinoneimine with its parent quinone (p-benzoquinone) is not available in the same study, class-level inference from studies on 2,3,6-trichloro-p-benzoquinone(4)-chlorimide (TCBC) demonstrates that quinonechlorimides exhibit distinct CT absorption properties compared to the corresponding quinones, indicating a different electron affinity profile [1].

Physical Organic Chemistry Charge-Transfer Complexes Electron Affinity

Comparative Stability Under Acidic Conditions: Hydrolysis Kinetics vs. Substituted Analogs

The stability of N-Chloro-p-benzoquinoneimine under various pH conditions is a key differentiator from its 2,6-dibromo analog (2,6-dibromoquinone-4-chloroimide). While both compounds are stable under neutral conditions, N-Chloro-p-benzoquinoneimine undergoes hydrolysis in acidic solution to yield the corresponding benzoquinone derivatives [1]. In contrast, 2,6-dibromoquinone-4-chloroimide is reported to be stable enough for use in acidic and basic media for specific analytical applications, with a melting point range of 76–84 °C and storage at 2–8 °C [2]. This difference in hydrolytic susceptibility directly impacts the choice of reagent for assays requiring specific pH windows.

Reagent Stability Hydrolysis Kinetics Analytical Method Development

Optimal Use Cases for N-Chloro-p-benzoquinoneimine Based on Verified Differential Performance


Mechanistic Studies of Bifunctional Electrophiles in Organic Synthesis

Researchers investigating the interplay between nucleophilic substitution and radical pathways in quinone imine systems should select N-Chloro-p-benzoquinoneimine over 2,6-substituted analogs. As demonstrated in Section 3, its unsubstituted ring allows for radical addition to the quinoid ring, a pathway sterically blocked in dibromo or dichloro derivatives. This enables the synthesis of novel S-aryl-functionalized quinone imines, expanding accessible chemical space for materials or bioactive compound development [1].

Development of Spectrophotometric Assays Requiring Specific Redox or Charge-Transfer Properties

For analytical methods relying on the formation of colored charge-transfer complexes or indophenol dyes, N-Chloro-p-benzoquinoneimine offers a distinct electron-accepting profile compared to p-benzoquinone. Its CT absorption characteristics (class-level evidence) make it suitable for assays where the parent quinone's redox potential is insufficient or produces interfering side reactions. The compound's established use as a chromogenic agent for phenols and pharmaceuticals is a direct consequence of this differential reactivity, making it the reagent of choice for these specific analytical targets.

Synthetic Transformations Requiring Acid-Sensitive N-Chloro Reagents

In multi-step syntheses where an N-chloro functionality must be installed but subsequently removed or transformed under acidic conditions, N-Chloro-p-benzoquinoneimine's acid-lability is a strategic advantage. Unlike the more robust 2,6-dibromo analog, its facile hydrolysis to the parent benzoquinone imine in acidic media [2] provides a clean deprotection or functional group interconversion step without requiring harsh reductants or additional reagents, streamlining synthetic sequences.

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